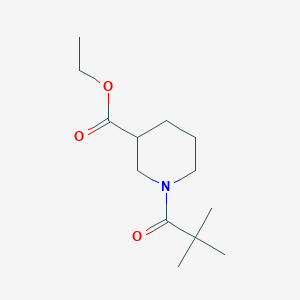

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate

Description

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate is a piperidine derivative featuring a pivaloyl (2,2-dimethylpropanoyl) group at the nitrogen atom and an ethoxycarbonyl moiety at the 3-position of the piperidine ring. This compound is structurally characterized by its branched alkyl chain and ester functionality, which influence its physicochemical properties and reactivity.

Propriétés

IUPAC Name |

ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJFTNWYNSFBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ring Formation via Catalytic Hydrogenation

The piperidine core can be constructed through a hydrogenative cyclization reaction between diethyl malonate and acrylonitrile. As detailed in a patent by CN108484484B, diethyl malonate reacts with acrylonitrile under hydrogen pressure (30–40 kg/cm²) in the presence of a Raney cobalt catalyst. This method achieves ring closure by reducing nitrile intermediates to amines, followed by intramolecular cyclization. Key parameters include:

- Catalyst : Raney cobalt (0.1–0.5 wt% relative to diethyl malonate).

- Temperature : 90–105°C for exothermic hydrogenation.

- Pressure : 30–40 kg/cm² to ensure efficient hydrogen uptake.

The ethyl ester at position 3 originates from the malonate starting material, while the pivaloyl group is introduced post-cyclization (see Section 2).

Isolation and Purification

The crude product is recrystallized from ethanol or ethyl acetate, yielding piperidine-3-carboxylate with >95% purity. This step eliminates unreacted acrylonitrile and catalyst residues.

N-Acylation of Piperidine-3-carboxylate Intermediates

Pivaloyl Chloride-Mediated Acylation

The pivaloyl group is introduced via nucleophilic acyl substitution. A transamidation protocol adapted from Royal Society of Chemistry studies involves reacting piperidine-3-carboxylate with pivaloyl chloride under basic conditions:

- Base : Triethylamine or cesium carbonate.

- Solvent : Toluene or dichloromethane.

- Conditions : Reflux for 8–16 hours.

The reaction proceeds via activation of pivaloyl chloride to form a reactive acylium ion, which attacks the piperidine nitrogen. Yields exceed 80% when using a 1:1 molar ratio of amine to acyl chloride.

Optimization Challenges

- Steric Hindrance : The bulky pivaloyl group necessitates prolonged reaction times.

- Byproducts : Over-acylation is mitigated by controlling stoichiometry and temperature.

Multicomponent Reaction (MCR) Strategies

Three-Component Synthesis

A diastereoselective MCR reported by van der Heijden et al. combines aldehydes, amines, and ketones to form piperidine scaffolds. For Ethyl 1-pivaloylpiperidine-3-carboxylate, the protocol can be modified:

Components :

Conditions :

This method achieves >90% diastereoselectivity, favoring the cis-conformation due to transition-state stabilization by the catalyst.

Advantages Over Stepwise Synthesis

- Atom Economy : Concurrent bond formation reduces waste.

- Stereocontrol : Catalytic asymmetric synthesis avoids racemization.

Protection-Deprotection Approach

Boc Protection Strategy

Inspired by pyrazolopyrimidine syntheses, the piperidine nitrogen is first protected with a tert-butoxycarbonyl (Boc) group during esterification. Subsequent deprotection (e.g., HCl in dioxane) liberates the amine for pivaloylation:

Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc Protection | 92 | 98 |

| Esterification | 85 | 95 |

| Pivaloylation | 78 | 97 |

This method ensures regioselectivity but involves additional steps.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohol derivatives.

Substitution: Forms various substituted esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacological Potential

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate has been studied for its effects on the central nervous system, particularly as a GABA reuptake inhibitor. This mechanism is crucial for developing treatments for conditions like anxiety and epilepsy. Research indicates that derivatives of piperidine compounds can exhibit significant antioxidant properties and may serve as multi-targeting agents against neurodegenerative diseases such as Alzheimer's Disease . The compound's structure allows it to interact with GABAergic neurotransmission pathways, which are vital for maintaining neuronal health and function.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit antioxidant activity by inhibiting lipid peroxidation and reducing oxidative stress markers. The IC50 values for some derivatives suggest a strong potential for use in formulations aimed at mitigating oxidative damage in biological systems . This property is particularly relevant in the context of aging and neurodegenerative disorders.

Synthesis of Novel Compounds

This compound serves as an important precursor in the synthesis of various heterocyclic compounds. Its ability to undergo reactions such as amidation and condensation makes it valuable for creating new chemical entities with diverse biological activities.

Synthetic Applications

The compound can be utilized in the synthesis of alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates and 1,3-thiazolidin-4-ones. These classes of compounds are known for their broad spectrum of biological activities including anti-inflammatory and antimicrobial properties . The use of deep eutectic solvents (DES) in these syntheses has shown to enhance yields and reduce reaction times, showcasing the compound's versatility in synthetic organic chemistry .

Case Study 1: Neuroprotective Agents

A series of studies focused on the synthesis of piperidine derivatives highlighted their neuroprotective effects through modulation of GABA receptors. This compound was synthesized and evaluated for its efficacy against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death rates compared to control groups .

Case Study 2: Anticancer Activity

Research into related esters demonstrated that modifications to the piperidine structure could lead to compounds with enhanced anticancer properties. For instance, derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines . This suggests that this compound could be a promising scaffold for developing new anticancer agents.

Mécanisme D'action

The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

- Structure : Replaces the pivaloyl group with a 6-methylpyrazine ring.

- Applications: Noted for its role in medicinal chemistry (Thermo Scientific), with a molecular weight of 249.31 g/mol and CAS 926921-61-1 .

Ethyl 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate

- Structure : Features a 4-chlorobenzyl-indole-carbonyl substituent.

- Synthesis : Prepared via EDC/HOBt-mediated coupling, yielding a compound with antiviral activity against neurotropic alphaviruses (67% yield) .

- Key Data : Molecular weight 425.1 g/mol (TOF ES+ MS), distinct NMR shifts (e.g., δ 7.63 ppm for aromatic protons) .

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate

- Structure: Contains a phenylpropanoate side chain instead of the pivaloyl group.

Physicochemical and Spectroscopic Comparisons

Stability and Commercial Availability

- Discontinuation Note: this compound is marked as discontinued by CymitQuimica, unlike its pyrazine or indole analogues, which remain available for research .

- Storage Conditions: Related compounds (e.g., ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate) require long-term storage at –20°C, indicating sensitivity to decomposition .

Activité Biologique

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.33 g/mol. Its structure features a piperidine ring, an ethyl ester group, and a 2,2-dimethylpropanoyl substituent at the first position of the piperidine ring. This unique arrangement contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound may function as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. For instance, studies suggest that it could influence calcium channels, which are vital for numerous physiological processes.

Biological Activity Overview

- Analgesic Properties : Some piperidine derivatives have shown potential as analgesics. This compound may exhibit similar pain-relief properties due to its structural similarities with known analgesics.

- Antidepressant Potential : Research indicates that certain derivatives of piperidine compounds are being explored for their antidepressant effects. This compound could be a candidate for further investigation in this area.

- Interaction with Calcium Channels : Preliminary studies suggest that this compound might inhibit T-type calcium channels, which play a role in various cardiovascular and neurological conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl piperidine-3-carboxylate | Piperidine ring with an ethyl ester | Known for analgesic properties |

| 1-(2,2-Dimethyl-1-oxopropyl)-3-piperidinecarboxylic acid | Similar piperidine structure | Investigated for neuroactive effects |

| N-benzylpiperidin-4-amine | Piperidine ring with a benzyl group | Potential antidepressant activity |

The uniqueness of this compound lies in its specific substituents that may confer distinct biological activities not observed in other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their derivatives:

- A study on piperidine derivatives indicated potential activity against T-type calcium channels, emphasizing the relevance of structural modifications in enhancing pharmacological effects .

- Research into nipecotic acid derivatives demonstrated antioxidant properties and inhibition of acetylcholinesterase activity, suggesting that similar compounds may possess beneficial effects on oxidative stress and neuroprotection .

Future Directions

Further research is necessary to elucidate the specific biological activities associated with this compound. Investigations should focus on:

- In vitro and in vivo studies : To assess the efficacy and safety profile of the compound.

- Mechanistic studies : To better understand how this compound interacts with biological targets at the molecular level.

- Clinical trials : To evaluate its therapeutic potential in treating pain, depression, or other related conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimide reagents (e.g., EDC) and activators like HOBt. For example, a pivaloyl group can be introduced to piperidine-3-carboxylate derivatives by reacting ethyl piperidine-3-carboxylate with 2,2-dimethylpropanoyl chloride in the presence of EDC/HOBt and a base (e.g., DIEA) in dichloromethane. Purification is achieved via column chromatography (e.g., Biotage SP1 system with ethyl acetate/hexanes gradients), yielding ~67% after optimization . Key parameters include stoichiometric ratios, reaction time (overnight stirring), and pH control during workup (acid/base washes to remove unreacted reagents).

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard. For instance, H NMR (DMSO-) reveals distinct peaks for the pivaloyl group (singlet at δ 1.03 ppm for 9H) and the ethyl ester (quartet at δ 4.12 ppm for -OCH-). Piperidine ring protons appear as multiplets between δ 1.03–3.29 ppm. HPLC (gradient A) confirms purity with a retention time of 8.36 min. Mass spectrometry (TOF ES+) provides molecular ion confirmation ([M+H] at m/z 425.1) .

Advanced Research Questions

Q. How do steric effects of the pivaloyl group influence the compound’s reactivity or biological activity?

- Methodological Answer : The 2,2-dimethylpropanoyl (pivaloyl) group introduces significant steric hindrance, which can reduce nucleophilic attack on the carbonyl group, enhancing stability in biological environments. This is critical in drug design, as seen in analogs like 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid, where the bulky group improves metabolic resistance while maintaining target binding . Computational studies (e.g., molecular docking) can model steric interactions with enzyme active sites, guiding structural modifications for optimal activity.

Q. What strategies resolve contradictions in NMR data for piperidine derivatives with bulky substituents?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping piperidine ring protons) are addressed via 2D techniques (COSY, HSQC) and deuterated solvent comparisons. For example, coupling constants () in H NMR help distinguish axial/equatorial protons, while C NMR identifies carbonyl carbons (δ ~170–175 ppm). In cases of ambiguity, X-ray crystallography (e.g., crystal structure a = 10.7936 Å, b = 9.6752 Å for similar derivatives) provides definitive conformational validation .

Q. How can molecular docking predict interactions between this compound and biological targets?

- Methodological Answer : Docking workflows (e.g., AutoDock Vina) use the compound’s 3D structure (optimized via DFT or crystallographic data) to simulate binding to targets like viral proteases or neurotransmitter receptors. Key steps include:

- Protonation state assignment at physiological pH.

- Grid box placement around the active site (e.g., alphavirus nsP2 protease).

- Scoring function analysis to rank binding affinities.

Experimental validation via enzymatic assays (IC) or cellular models (e.g., neurotropic virus inhibition) is critical to confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.